

# An In-depth Technical Guide to 1-(4-Methoxy-1-naphthyl)ethanone

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## Compound of Interest

Compound Name: 1-(4-Methoxy-1-naphthyl)ethanone

Cat. No.: B1219363

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CAS Number: 24764-66-7

This technical guide provides a comprehensive overview of **1-(4-Methoxy-1-naphthyl)ethanone**, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the compound's physicochemical properties, spectral data, synthesis protocols, and potential applications.

## Physicochemical Properties

**1-(4-Methoxy-1-naphthyl)ethanone** is a crystalline solid, appearing colorless to pale yellow.<sup>[1]</sup> Its core structure consists of a naphthalene ring substituted with methoxy and acetyl groups, which define its chemical reactivity and physical characteristics.<sup>[1]</sup>

Property	Value	Reference
IUPAC Name	1-(4-methoxynaphthalen-1-yl)ethanone	[2][3]
CAS Number	24764-66-7	[1][2][4]
Molecular Formula	C <sub>13</sub> H <sub>12</sub> O <sub>2</sub>	[1][2][3][5]
Molecular Weight	200.23 g/mol	[1][3][5]
Physical State	Crystalline Solid	[1]
Appearance	Colorless to pale yellow	[1]
Topological Polar Surface Area	26.3 Å <sup>2</sup>	[3][5]
XLogP3	2.8	[3]

## Spectral Information

The spectral data are crucial for the identification and characterization of the compound.

Spectral Data Type	Observed Values	Reference
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	δ: 9.01-9.96 (m, 1H), 8.32-8.35 (m, 1H), 8.03 (d, 1H), 7.63-7.65 (m, 1H), 7.53-7.58 (m, 1H), 6.79 (d, 1H), 4.07 (s, 3H), 2.72 (s, 3H)	[4]
LC-MS	m/z 201 [M+1] <sup>+</sup>	[4]
Infrared (IR) Spectroscopy	Carbonyl (C=O) stretch: ~1650-1680 cm <sup>-1</sup> ; Methoxy (C-O) stretch: ~1000-1300 cm <sup>-1</sup> ; Aromatic (C=C) stretch: ~1400-1600 cm <sup>-1</sup>	[1]
Ultraviolet-Visible (UV-Vis)	Absorption maxima typical for substituted naphthalene systems in the 220-280 nm range, corresponding to π → π* electronic transitions.	[1]

## Synthesis and Experimental Protocols

The most common method for synthesizing **1-(4-Methoxy-1-naphthyl)ethanone** is through the Friedel-Crafts acylation of 1-methoxynaphthalene.[1] This electrophilic aromatic substitution reaction utilizes an acetylating agent in the presence of a Lewis acid catalyst.[1]

This protocol details the synthesis of **1-(4-Methoxy-1-naphthyl)ethanone** from 1-methoxynaphthalene.

Materials:

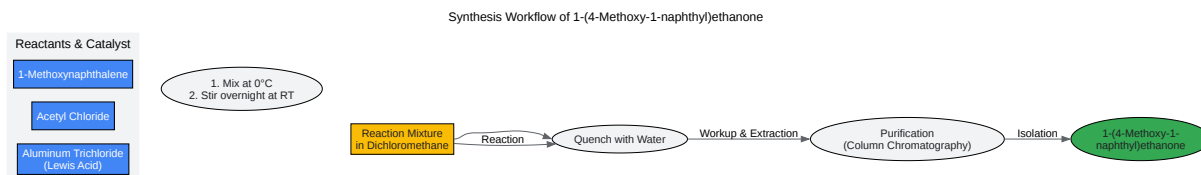
- 1-methoxynaphthalene (3 mmol, 474 mg)
- Acetyl chloride (3 mmol, 236 mg)
- Aluminum trichloride (6 mmol, 800 mg)

- Anhydrous dichloromethane (12 mL)
- Water
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Eluent: Ethyl acetate/petroleum ether (1:15, v/v)

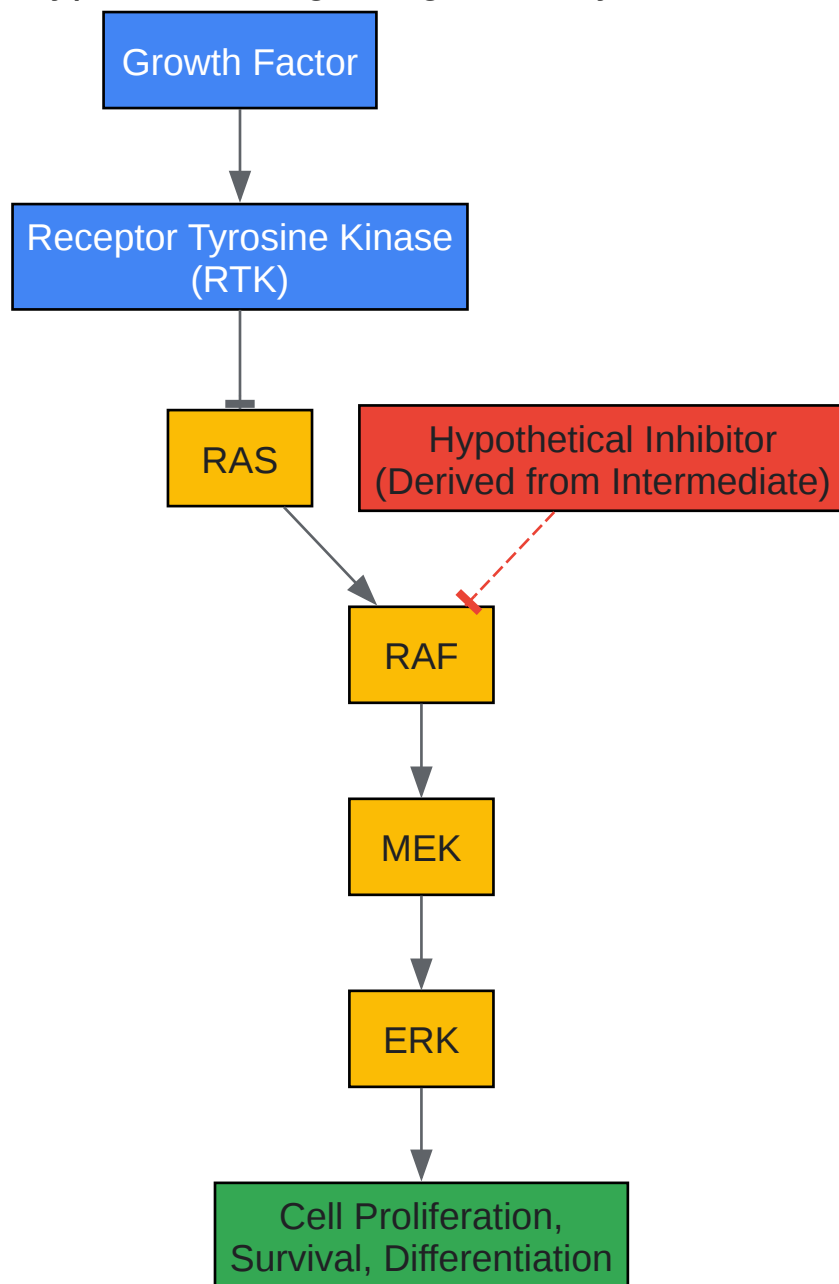
Procedure:

- A solution of aluminum trichloride (800 mg, 6 mmol) in anhydrous dichloromethane (12 mL) is cooled to 0 °C under a nitrogen atmosphere.[\[4\]](#)
- Acetyl chloride (236 mg, 3 mmol) is added slowly to the cooled solution.[\[4\]](#)
- The mixture is stirred at room temperature for 10 minutes.[\[4\]](#)
- 1-methoxynaphthalene (474 mg, 3 mmol) is then added, and the reaction mixture is stirred overnight at room temperature.[\[4\]](#)
- Upon completion, the reaction is quenched by the addition of water.[\[4\]](#)
- The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[\[4\]](#)
- The resulting residue is purified by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:15, v/v) to yield the final product.[\[4\]](#)

Expected Yield: 56% (338 mg) as a white solid.[\[4\]](#)



## Hypothetical Signaling Pathway Modulation



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## References

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